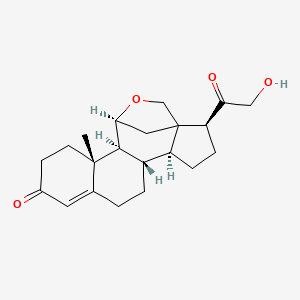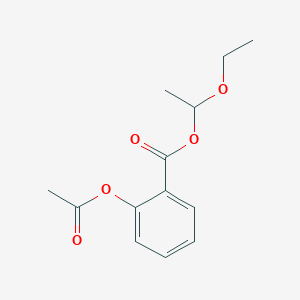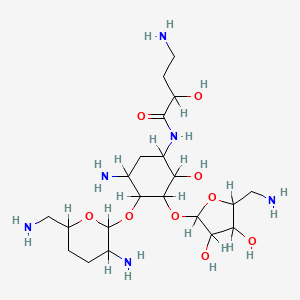
1,2-Diphenylcyclobutane
Overview
Description
1,2-Diphenylcyclobutane is an organic compound that belongs to the class of cyclobutanes, where a cyclobutane ring is substituted with two phenyl groups at the 1 and 2 positions. This compound is of interest due to its unique structural properties and its role in various chemical reactions and applications.
Preparation Methods
1,2-Diphenylcyclobutane can be synthesized through several methods:
Thermal Dimerization of Styrene: This method involves the thermal dimerization of styrene at temperatures above 100°C.
Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction of two styrene molecules to form a reactive dimer, which then undergoes molecular-assisted homolysis to produce this compound.
Photochemical Methods: Photochemical reactions can also be employed to synthesize this compound by irradiating styrene or its derivatives under specific conditions.
Chemical Reactions Analysis
1,2-Diphenylcyclobutane undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-diphenylcyclobutane involves its interaction with various molecular targets and pathways. The compound can participate in radical reactions, where it forms reactive intermediates that can further react to produce different products. The phenyl groups in the compound can also engage in π-π interactions, influencing its reactivity and stability .
Comparison with Similar Compounds
1,2-Diphenylcyclobutane can be compared with other similar compounds, such as:
1,1-Diphenylcyclobutane: This compound has both phenyl groups attached to the same carbon atom in the cyclobutane ring, leading to different chemical and physical properties.
1,2-Diphenylethane: This compound has a similar structure but lacks the cyclobutane ring, resulting in different reactivity and applications.
1,2-Diphenylcyclopropane: This compound has a three-membered ring instead of a four-membered ring, which significantly affects its stability and reactivity.
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity patterns compared to its analogs .
Properties
IUPAC Name |
(2-phenylcyclobutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERGGMDNGDDGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864104 | |
| Record name | cyclobutane, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3018-21-1 | |
| Record name | 1,2-Diphenylcyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3018-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenylcyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclobutane, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diphenylcyclobutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-diphenylcyclobutane?
A1: The molecular formula of this compound is C16H16, and its molecular weight is 208.3 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Studies have used a variety of spectroscopic techniques to characterize this compound, including:
- Gas Chromatography Mass Spectrometry (GC-MS): This technique is valuable for identifying this compound in complex mixtures, such as those found in plastic packaging migrates.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the structure and dynamics of this compound. Researchers have used both 1H NMR and dynamic NMR to study restricted rotation of the phenyl groups in this molecule.
Q3: What is the primary photochemical reaction pathway of this compound?
A3: Upon absorbing UV light, this compound undergoes a ring-splitting reaction, primarily yielding styrene. This reaction is influenced by various factors:
- Sensitizers: Aromatic nitriles, such as 1-cyanonaphthalene and 9,10-dicyanoanthracene, can act as photosensitizers, impacting the efficiency and product distribution of the ring-splitting reaction.
- Solvent Effects: The choice of solvent can significantly influence the reaction pathway and product distribution.
Q4: What other products can form during the photolysis of this compound?
A4: Aside from styrene, other products observed include:
- trans-1,2-diphenylcyclobutane: This geometric isomer forms through photoisomerization.
- 1-phenyltetralin: This product arises from a photocyclization pathway.
- 1,1′,2,2′-tetraphenylbicyclobutyl: This dimerization product is observed under specific conditions.
Q5: How does the conformation of this compound influence its photochemistry?
A5: Research suggests that the conformation of the aryl groups in this compound plays a crucial role in dictating the regio- and stereoselectivity of the ring-cleavage reaction. Steric effects from substituents on the phenyl rings can significantly impact the preferred conformations and, consequently, the photochemical outcome.
Q6: Can this compound derivatives undergo photochemical reactions?
A6: Yes, biphenyl-fused 1,2-diphenylcyclobutanes have been shown to undergo orientation-selective bond cleavage reactions upon electron transfer.
Q7: What is the significance of this compound formation in styrene polymerization?
A7: this compound is a significant byproduct in both thermal and radiation-induced polymerization of styrene. Its formation, along with other dimers and oligomers, provides insights into the mechanism of these polymerization processes.
Q8: Can this compound act as an initiator for styrene polymerization?
A8: Studies have shown that while this compound is a product of styrene polymerization, it does not act as an initiator for this process. This suggests that the diradical intermediate formed during this compound formation is not the primary initiating species in styrene polymerization.
Q9: Why is this compound relevant to food packaging?
A9: this compound has been identified as a residual component in styrene-based plastic packaging materials used for dairy products. This raises concerns about potential migration of this compound into food.
Q10: How is this compound analyzed in complex mixtures?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used to detect and quantify this compound in complex mixtures like food packaging extracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)











